molecular formula C13H19N7O4 B12308356 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate

2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate

Cat. No.: B12308356
M. Wt: 337.33 g/mol
InChI Key: ALXIRRQHUVZCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate involves its ability to participate in various chemical reactions due to its reactive functional groups. For example, its role as a protein crosslinker involves reacting with lysine residues on antibodies . In medicinal applications, derivatives of this compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, contributing to their anticonvulsant effects .

Properties

Molecular Formula

C13H19N7O4

Molecular Weight

337.33 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate

InChI

InChI=1S/C13H19N7O4/c14-11-17-12(15)19-13(18-11)16-7-3-1-2-4-10(23)24-20-8(21)5-6-9(20)22/h1-7H2,(H5,14,15,16,17,18,19)

InChI Key

ALXIRRQHUVZCPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=NC(=NC(=N2)N)N

Origin of Product

United States

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